molecular formula C11H12O5 B8322413 Ethyl [(phenoxycarbonyl)oxy]acetate

Ethyl [(phenoxycarbonyl)oxy]acetate

Cat. No. B8322413
M. Wt: 224.21 g/mol
InChI Key: ZTNMOJVVHPIMGA-UHFFFAOYSA-N
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Patent
US07777057B2

Procedure details

13.5 ml (105.6 mmol) of phenyl chloroformate are added, dropwise, at ambient temperature to a solution of 10 g (96.15 mmol) of ethyl glycolate and 27 ml (192.3 mmol) of triethylamine in 20 ml of toluene and the mixture is stirred at ambient temperature for 2 h. The salt formed is separated and the filtrate is concentrated under reduced pressure to obtain 20 g of oily product, which are used without modification in the following step.
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:12][OH:13].C(N(CC)CC)C>C1(C)C=CC=CC=1>[O:4]([C:2]([O:13][CH2:12][C:11]([O:15][CH2:16][CH3:17])=[O:14])=[O:3])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
13.5 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(CO)(=O)OCC
Name
Quantity
27 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The salt formed
CUSTOM
Type
CUSTOM
Details
is separated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C(=O)OCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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